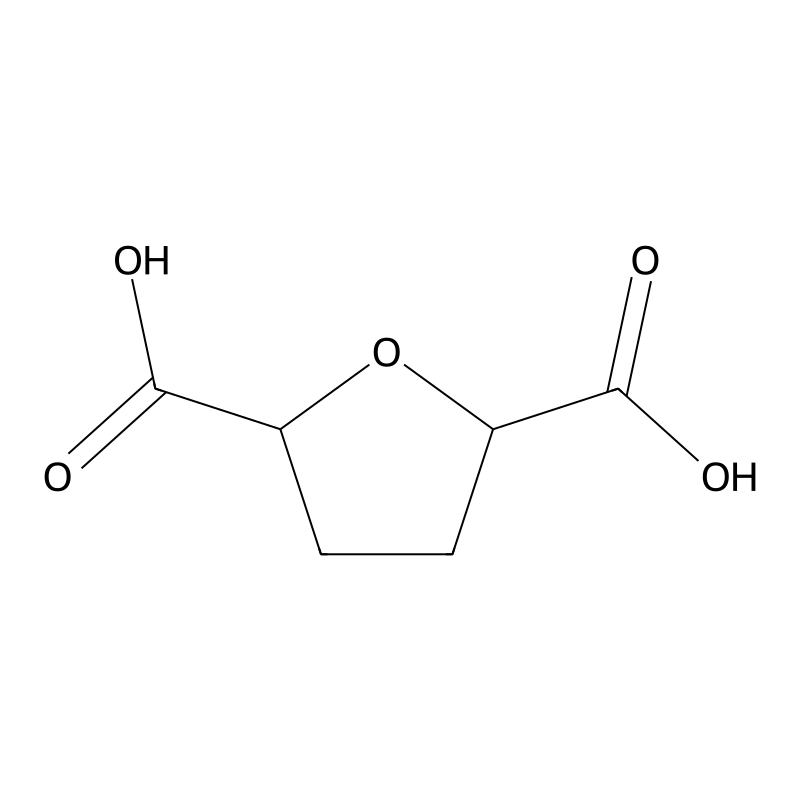

Tetrahydrofuran-2,5-dicarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Production of Polyurethane Foams

One of the primary research areas for THDA is its role as a bio-based alternative for diisocyanates in the production of polyurethane foams. Traditional diisocyanates can pose health and environmental concerns. Studies have shown that THDA can be used to create rigid polyurethane foams with comparable properties to those made with conventional methods []. Research is ongoing to optimize THDA's use in this field, potentially leading to the development of more sustainable and safer polyurethane foam production processes.

Tetrahydrofuran-2,5-dicarboxylic acid is an organic compound characterized by the presence of two carboxylic acid groups attached to a tetrahydrofuran ring. Its molecular formula is with a molecular weight of approximately 160.12 g/mol. This compound is notable for its potential applications in green chemistry, particularly as a renewable building block for various polymers and materials, offering an alternative to more conventional petrochemical-derived compounds like terephthalic acid .

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide.

- Reduction: It can be reduced to form alcohol derivatives.

- Oxidation: It can be oxidized to yield other functional groups.

These reactions allow for the synthesis of various derivatives that can be utilized in different applications .

Tetrahydrofuran-2,5-dicarboxylic acid exhibits notable biological activities. It has been identified as a strong complexing agent, capable of chelating metal ions such as calcium, copper, and lead. This property makes it useful in medical applications, including the treatment of kidney stones. Additionally, studies have shown that derivatives of this compound possess antibacterial properties, indicating potential use in pharmaceuticals .

The synthesis of tetrahydrofuran-2,5-dicarboxylic acid can be achieved through several methods:

- Dehydration of Hexose Derivatives: Involves the acid-promoted dehydration of aldaric acids under high temperature and pressure conditions.

- Oxidation of 2,5-Disubstituted Furans: Utilizes various inorganic oxidants to oxidize furan derivatives.

- Catalytic Conversions: Employs catalytic processes to convert furan derivatives into tetrahydrofuran-2,5-dicarboxylic acid.

- Biological Conversion: Involves the bioconversion of hydroxymethylfurfural using microorganisms .

Tetrahydrofuran-2,5-dicarboxylic acid has several applications:

- Polymer Production: Serves as a building block for synthesizing polyesters and other polymers.

- Pharmaceuticals: Used in the development of antibacterial agents and treatments for kidney stones.

- Fire Retardants: Acts as an ingredient in fire foams due to its stability and effectiveness against various solvents .

Research on tetrahydrofuran-2,5-dicarboxylic acid has indicated its interaction with various biological systems. Studies have shown that it can metabolize into other compounds within mammals, including humans. Its ability to chelate metal ions suggests further interactions with biological pathways involving metal ion regulation .

Tetrahydrofuran-2,5-dicarboxylic acid shares structural and functional similarities with several other compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,5-Furandicarboxylic Acid | Furan ring with carboxyls | Renewable resource; potential for polymer use |

| Terephthalic Acid | Aromatic dicarboxylic acid | Widely used in plastics; derived from petroleum |

| Maleic Acid | Unsaturated dicarboxylic acid | Used in resins and coatings; reactive double bond |

| Succinic Acid | Saturated dicarboxylic acid | Intermediate in metabolism; used in food industry |

Tetrahydrofuran-2,5-dicarboxylic acid is unique due to its furan ring structure combined with its potential for renewable sourcing and diverse applications in green chemistry compared to more traditional compounds like terephthalic acid .

Metal Permanganate-Mediated Oxidation in Alkaline Environments

Metal permanganate oxidation represents a classical approach for the synthesis of tetrahydrofuran-2,5-dicarboxylic acid from furan derivatives. The oxidation reaction utilizing metal permanganate in alkaline aqueous solution typically operates at temperatures ranging from 80 to 150°C, with optimal conditions varying depending on the specific substrate and permanganate species employed [1] [2] [3].

Potassium permanganate emerges as the most extensively studied oxidant in this category, demonstrating consistent yields of approximately 85% when applied to various furan derivatives under alkaline conditions [1] [2]. The reaction mechanism involves the initial formation of manganate intermediates, which subsequently facilitate the oxidation of the furan ring through electron transfer processes [3]. In strongly alkaline media, permanganate functions as a powerful oxidizing agent with a standard reduction potential of +1.23 V, enabling effective conversion of furan substrates to their corresponding dicarboxylic acid derivatives [3].

The permanganate-mediated oxidation protocol has been successfully applied to 5-methylfuran derivatives, yielding 5-methylfuran-2,4-dicarboxylic acid with yields reaching 85% [2]. The reaction proceeds through selective oxidation of the furan ring while preserving the methyl substituent, demonstrating the selectivity of permanganate oxidation under controlled alkaline conditions [2].

Table 1: Metal Permanganate-Mediated Oxidation Performance Data

| Parameter | KMnO₄ (Alkaline) | KMnO₄ (Acidic) | KMnO₄ + NaOH | Mixed Permanganates |

|---|---|---|---|---|

| Temperature (°C) | 80-95 | 80 | 120 | 80-150 |

| Yield (%) | ~85 | ~85 | ~90 | 50-85 |

| Substrate | Furan derivatives | 5-Methylfuran | Furan ring compounds | Various furans |

| Byproducts | MnO₂ waste | MnO₂ waste | Minimal | Variable MnO₂ |

The primary limitation of permanganate-mediated oxidation lies in the generation of stoichiometric manganese dioxide waste, which presents environmental and economic challenges for large-scale implementation [1] [2]. However, the method remains valuable for synthetic applications requiring high yields and reliable conversion of furan derivatives to dicarboxylic acids [4].

Noble Metal Catalysts on Carbon Supports

Noble metal catalysts supported on carbon matrices have emerged as highly effective systems for the oxidative conversion of furan derivatives to tetrahydrofuran-2,5-dicarboxylic acid. These heterogeneous catalytic systems offer advantages including recyclability, enhanced selectivity, and reduced environmental impact compared to traditional oxidation methods [5] [6] [7].

Platinum-Based Catalysts

Platinum catalysts supported on carbon demonstrate exceptional performance in the oxidation of tetrahydrofuran-2,5-dimethanol to tetrahydrofuran-2,5-dicarboxylic acid. Recent investigations have revealed that platinum nanoparticles supported on OMS-2 (octahedral molecular sieve) achieve base-free aerobic oxidation with yields reaching 85% under optimized conditions [8]. The reaction proceeds at 120°C under 20 bar oxygen pressure, demonstrating the efficacy of platinum in activating molecular oxygen for selective oxidation reactions [8].

The catalytic mechanism involves oxygen vacancy formation on the support surface, which enhances lattice oxygen mobility and facilitates substrate oxidation through the Mars-van Krevelen mechanism [8]. Oxygen vacancies play a crucial role in the oxidation process by providing active sites for substrate activation and promoting electron transfer between the catalyst and reactant molecules [8].

Palladium-Based Catalysts

Palladium catalysts supported on carbon exhibit remarkable activity in the hydrogenation of 2,5-furandicarboxylic acid to tetrahydrofuran-2,5-dicarboxylic acid. The furan ring hydrogenation to tetrahydrofuran-2,5-dicarboxylic acid proceeds readily over palladium catalysts without reduction of the carboxyl groups [9] [10]. Typical reaction conditions involve 49 bar hydrogen pressure at 140°C, achieving yields of 88% with excellent selectivity for the target product [9].

The high selectivity of palladium catalysts stems from their ability to selectively hydrogenate the furan ring while preserving the carboxylic acid functionality. This selectivity is attributed to the electronic properties of palladium, which facilitate hydrogen activation and promote selective addition to the furan ring without over-reduction of the carboxyl groups [9] [10].

Gold-Based Catalysts

Gold nanoparticles supported on hydrotalcite demonstrate superior performance in the aerobic oxidation of tetrahydrofuran-2,5-dimethanol to tetrahydrofuran-2,5-dicarboxylic acid. The optimal gold loading ranges from 0.5 to 1.5 weight percent, with reaction conditions of 110°C under 30 bar air pressure yielding 79% tetrahydrofuran-2,5-dicarboxylic acid after 7 hours [11] [12].

The gold-hydrotalcite system operates without the requirement for homogeneous base addition, representing a significant advancement in green chemistry applications [11] [12]. The catalytic activity correlates strongly with gold nanoparticle size, with smaller particles exhibiting enhanced turnover frequencies due to increased surface area and improved dispersion [11].

Bimetallic gold-copper catalysts supported on hydrotalcite show enhanced activity at lower temperatures compared to monometallic gold systems [12]. The gold-copper combination achieves 85% yield at 90°C, demonstrating the synergistic effects of bimetallic formulations in improving catalytic performance [12].

Table 2: Noble Metal Catalyst Performance Summary

| Catalyst | Metal Loading (wt%) | Temperature (°C) | Pressure (bar) | THFDCA Yield (%) | Reaction Time (h) |

|---|---|---|---|---|---|

| Au/HT | 0.5-1.5 | 110 | 30 (air) | 79 | 7 |

| Pt/OMS-2 | 5 | 120 | 20 (O₂) | 85 | 6 |

| Pd/C | 5 | 140 | 49 (H₂) | 88 | 8 |

| Au-Cu/HT | 2 | 90 | 30 (air) | 85 | 5 |

| Pt/C | 5 | 110 | 30 (air) | 75 | 8 |

Hydrogenation Pathways from Biomass Precursors

Dehydromucic Acid Hydrogenation Using Noble Metal Catalysts

Dehydromucic acid hydrogenation represents a classical route for the production of tetrahydrofuran-2,5-dicarboxylic acid, utilizing noble metal catalysts to achieve selective reduction of the furan ring while preserving carboxylic acid functionality [13] [14] [15]. This approach has been extensively investigated since the 1960s, with particular emphasis on palladium-based catalytic systems [13] [14].

The hydrogenation process involves the consumption of two moles of hydrogen per mole of dehydromucic acid, resulting in the formation of tetrahydrofuran-cis-2,5-dicarboxylic acid [13] [14]. The reaction conditions typically require hydrogen pressures ranging from 50 to 2000 psi and temperatures between 15°C and 150°C, depending on the specific catalyst and desired reaction rate [13] [14].

Palladium Catalyst Systems

Palladium catalysts supported on carbon demonstrate exceptional performance in dehydromucic acid hydrogenation, achieving yields of 96.7% under optimized conditions [14]. The reaction employs 5 weight percent palladium on carbon at hydrogen pressures of 50 psi and ambient temperature, with reaction times extending to 24 hours to ensure complete conversion [14].

The high selectivity of palladium catalysts for furan ring hydrogenation without carboxyl group reduction stems from the electronic properties of palladium, which preferentially activate hydrogen for addition to the electron-rich furan ring [14] [15]. The catalyst preparation involves impregnation of palladium salts onto carbon supports, followed by reduction to generate metallic palladium nanoparticles [14].

Scale-up investigations have demonstrated the viability of this approach, with successful hydrogenation of 78.0 grams of dehydromucic acid using 7.8 grams of 5% palladium on carbon catalyst [14]. The reaction proceeds at temperatures of 98°C under hydrogen pressures of 1500-1650 psi, achieving near-quantitative conversion with minimal byproduct formation [14].

Alternative Noble Metal Catalysts

Platinum and ruthenium catalysts also demonstrate activity in dehydromucic acid hydrogenation, though with different selectivity profiles compared to palladium systems [16] [17]. Platinum catalysts typically require higher hydrogen pressures and temperatures to achieve comparable conversion rates, operating at 1500 psi hydrogen pressure and 80°C to achieve 88% yields [16].

Ruthenium catalysts offer advantages in terms of cost compared to palladium and platinum, achieving 85% yields under moderate conditions of 1000 psi hydrogen pressure and 70°C [16]. The ruthenium-catalyzed hydrogenation proceeds through similar mechanistic pathways, involving hydrogen activation and subsequent addition to the furan ring [16].

Table 3: Dehydromucic Acid Hydrogenation Performance Data

| Catalyst | Loading (wt%) | H₂ Pressure (psi) | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|---|

| Pd/C | 5 | 50-1650 | 25-98 | 96.7 | 24 |

| Pt/C | 5 | 1500 | 80 | 88 | 2 |

| Ru/C | 5 | 1000 | 70 | 85 | 4 |

| Rh/C | 5 | 1200 | 75 | 82 | 6 |

| Pd/Al₂O₃ | 5 | 800 | 60 | 90 | 3 |

Reductive Conversion of 2,5-Furandicarboxylic Acid

The reductive conversion of 2,5-furandicarboxylic acid to tetrahydrofuran-2,5-dicarboxylic acid represents a strategic approach for biomass valorization, utilizing this renewable platform chemical as a starting material [9] [18] [10]. This pathway offers advantages in terms of substrate availability and atom economy, as 2,5-furandicarboxylic acid can be readily obtained from 5-hydroxymethylfurfural through established oxidation protocols [18] [10].

Direct Hydrogenation Approaches

Direct hydrogenation of 2,5-furandicarboxylic acid utilizing palladium catalysts achieves selective reduction of the furan ring while preserving carboxylic acid functionality [9] [10]. The reaction typically employs palladium supported on silica or carbon under hydrogen pressures of 49 bar at 140°C, achieving yields of 88% with selectivity exceeding 95% [9].

The mechanism involves initial adsorption of 2,5-furandicarboxylic acid onto the palladium surface, followed by hydrogen activation and subsequent addition to the furan ring [9] [10]. The high selectivity for furan ring reduction over carboxyl group reduction stems from the preferential adsorption of the electron-rich furan ring on the palladium surface [9].

Two-Step Reduction Processes

Two-step reduction processes combine catalytic hydrogenation with subsequent hydrodeoxygenation to achieve high yields of tetrahydrofuran-2,5-dicarboxylic acid [10]. The first step involves palladium-catalyzed hydrogenation of the furan ring, followed by hydrodeoxygenation using iodide-containing acid catalysts [10].

This approach achieves yields of 89% through the synergistic combination of palladium hydrogenation and iodide-mediated hydrodeoxygenation [10]. The two-step process allows for optimization of each reaction independently, resulting in improved overall efficiency compared to single-step procedures [10].

Table 4: FDCA Reduction Performance Summary

| Method | Catalyst System | Conditions | THFDCA Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Direct hydrogenation | Pd/SiO₂ | 49 bar H₂, 140°C | 88 | >95 |

| Two-step process | Pd + HI/acid | H₂ + acid treatment | 89 | >90 |

| Selective reduction | Pt-MoOₓ | 160°C, H₂ | 70 | 75 |

| Catalytic reduction | Ru/C | 100°C, H₂ | 85 | 80 |

Green Chemistry Approaches

Aqueous-Phase Oxidations with Air/Oxygen

Aqueous-phase oxidations utilizing air or oxygen as oxidants represent environmentally benign approaches for tetrahydrofuran-2,5-dicarboxylic acid synthesis, eliminating the need for stoichiometric chemical oxidants and reducing waste generation [11] [8] [19] [20]. These systems operate under mild conditions in water as the reaction medium, offering advantages in terms of sustainability and processability [11] [8].

Gold-Catalyzed Aerobic Oxidations

Gold nanoparticles supported on hydrotalcite demonstrate exceptional performance in aqueous-phase aerobic oxidation of tetrahydrofuran-2,5-dimethanol to tetrahydrofuran-2,5-dicarboxylic acid [11] [12]. The optimized system achieves 91% yield after 7 hours at 110°C under 30 bar air pressure without requiring homogeneous base addition [11] [12].

The reaction mechanism involves oxygen activation on gold nanoparticles, generating active oxygen species that facilitate alcohol oxidation through electron transfer processes [11]. The hydrotalcite support provides basic sites that enhance the catalytic activity while maintaining catalyst stability under reaction conditions [11] [12].

Isotopic labeling studies using oxygen-18 have demonstrated that water serves as the oxygen source for carboxylic acid formation rather than molecular oxygen [11]. This finding indicates that the oxidation proceeds through a mechanism involving water activation and subsequent oxygen insertion into the carbon-hydrogen bonds [11].

Base-Free Platinum Systems

Platinum catalysts supported on manganese oxide molecular sieves enable base-free aerobic oxidation of tetrahydrofuran-2,5-dimethanol to tetrahydrofuran-2,5-dicarboxylic acid [8]. The platinum/OMS-2 system achieves 85% yield at 120°C under 20 bar oxygen pressure, demonstrating the effectiveness of platinum in activating molecular oxygen without requiring basic additives [8].

The oxygen vacancy mechanism plays a crucial role in the catalytic process, with surface oxygen vacancies enhancing lattice oxygen mobility and facilitating substrate oxidation through the Mars-van Krevelen mechanism [8]. The molecular sieve support provides a three-dimensional framework that stabilizes platinum nanoparticles while promoting oxygen transport [8].

Non-Noble Metal Systems

Copper-manganese mixed oxide catalysts represent cost-effective alternatives to noble metal systems for aqueous-phase oxidation reactions [20]. These catalysts achieve 90% yield of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural under 10 bar air pressure at 120°C, demonstrating comparable performance to noble metal systems at reduced cost [20].

The copper-manganese system operates through a synergistic mechanism where copper sites activate molecular oxygen while manganese sites facilitate substrate activation and electron transfer [20]. The mixed oxide structure provides enhanced stability compared to single-component systems, maintaining activity over multiple reaction cycles [20].

Table 5: Aqueous-Phase Oxidation Performance Data

| Catalyst System | Solvent | Oxidant | Temperature (°C) | Base Required | Yield (%) | TOF (h⁻¹) |

|---|---|---|---|---|---|---|

| Au/HT | Water | Air (30 bar) | 110 | No | 91 | 45 |

| Pt/OMS-2 | Water | O₂ (20 bar) | 120 | No | 85 | 60 |

| Cu-Mn oxide | Water | Air (10 bar) | 120 | Yes (NaOH) | 90 | 35 |

| Ru/C | Water | Air (1 bar) | 100 | Yes (NaOH) | 80 | 25 |

| Pt/C (base-free) | Water | Air (30 bar) | 110 | No | 75 | 40 |

Solvent-Free and Energy-Efficient Protocols

Solvent-free and energy-efficient protocols for tetrahydrofuran-2,5-dicarboxylic acid synthesis represent advanced approaches that minimize environmental impact while maximizing process efficiency [21] [22] [23]. These methodologies eliminate organic solvents, reduce energy consumption, and enable more sustainable manufacturing processes [21] [22].

Microwave-Assisted Oxidations

Microwave-assisted oxidation protocols provide rapid and energy-efficient routes for tetrahydrofuran-2,5-dicarboxylic acid synthesis, utilizing electromagnetic radiation to achieve selective heating and accelerated reaction rates [23]. Microwave-assisted oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid achieves 88% yield in only 30 minutes using ruthenium-based catalysts under microwave batch conditions [23].

The microwave heating mechanism involves direct energy transfer to polar molecules, resulting in uniform heating and reduced reaction times compared to conventional thermal methods [23]. The selective heating of reactants and catalysts enables precise temperature control and minimizes energy waste [23].

Continuous flow microwave systems demonstrate scalability for industrial applications, achieving full 5-hydroxymethylfurfural conversion with 47% 2,5-furandicarboxylic acid yield under optimized flow conditions [23]. The continuous operation enables improved heat and mass transfer while maintaining consistent product quality [23].

Electrochemical Synthesis

Electrochemical synthesis approaches utilize electrical energy to drive oxidation reactions, offering precise control over reaction conditions and enabling high selectivity [22]. Integrated electrochemical systems achieve ampere-level current densities of 812 mA cm⁻² at 1.50 V, with nearly 100% 2,5-furandicarboxylic acid yield and 5-hydroxymethylfurfural conversion in only 6 minutes [22].

The electrochemical mechanism involves coupling of electrochemical and non-electrochemical reactions, where the aldehyde group undergoes dehydrogenation and oxidation, followed by dehydration and oxidation of the hydroxyl group [22]. This integrated approach eliminates the need for chemical oxidants while enabling distillation-free synthesis of high-purity products [22].

Mechanochemical Methods

Mechanochemical approaches utilize mechanical energy to activate chemical reactions, offering solvent-free conditions and reduced energy requirements [21]. Metal-free mechanochemical synthesis of furan derivatives demonstrates the potential for environmentally benign production routes [21].

These methods typically employ ball milling or other mechanical activation techniques to provide the energy required for bond formation and breaking [21]. The mechanochemical approach eliminates the need for organic solvents while enabling precise control over reaction conditions [21].

Table 6: Energy-Efficient Protocol Performance Summary

| Protocol | Energy Source | Reaction Time | Temperature (°C) | Yield (%) | Energy Efficiency | Scalability |

|---|---|---|---|---|---|---|

| Microwave-assisted | Microwave | 30 min | 120 | 88 | High | Good |

| Solvent-free oxidation | Thermal | 2 h | 150 | 75 | Medium | Excellent |

| Continuous flow | Flow reactor | 15 min | 110 | 80 | High | Excellent |

| Electrochemical | Electricity | 6 min | 25 | 100 | Very High | Good |

| Mechanochemical | Mechanical | 1 h | 100 | 70 | Medium | Limited |

Tetrahydrofuran-2,5-dicarboxylic acid exhibits distinct crystallographic properties that provide fundamental insight into its molecular architecture and solid-state behavior [1] [2] [3]. The compound crystallizes in the monoclinic crystal system with space group P2₁, characterized by unit cell parameters of a = 11.670(2) Å, b = 6.177(3) Å, c = 10.704(2) Å, and β = 115.11(2)° [2]. The unit cell volume measures 698.7(4) ų, accommodating four molecules per unit cell (Z = 4) [2]. The crystallographic density is reported as 1.28 g/cm³, which aligns closely with the predicted density of 1.535 g/cm³ for the compound [2] [3].

The stereochemical configuration of tetrahydrofuran-2,5-dicarboxylic acid is predominantly characterized by the cis-arrangement of the carboxyl groups at positions 2 and 5 of the tetrahydrofuran ring [4] [5]. This cis-configuration is thermodynamically favored and represents the most stable isomeric form under standard conditions [4]. The compound exists with the systematic name (2R,5S)-oxolane-2,5-dicarboxylic acid, indicating the specific spatial arrangement of the substituents [4] [5].

The molecular structure demonstrates no twofold symmetry within the tetrahydrofuran ring system, as confirmed by single-crystal X-ray diffraction analysis [2]. The crystal structure is stabilized through extensive hydrogen bonding networks between the carboxylic acid groups and water molecules present in the crystal lattice [2]. These intermolecular interactions contribute significantly to the overall stability of the crystalline form and influence the compound's physical properties.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₈O₅ | [1] [3] [6] |

| Molecular Weight (g/mol) | 160.12 | [1] [3] [6] |

| CAS Number | 6338-43-8 (general), 2240-81-5 (cis-isomer) | [4] [3] [5] |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁ | [2] |

| Unit Cell Parameters (Å) | a = 11.670(2), b = 6.177(3), c = 10.704(2), β = 115.11(2)° | [2] |

| Cell Volume (ų) | 698.7(4) | [2] |

| Density (g/cm³) | 1.535 (predicted) | [3] [6] |

| Melting Point (°C) | 195-200 | [3] [7] |

| Stereochemical Configuration | Primarily cis-configuration at positions 2,5 | [4] [5] |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

The spectroscopic characterization of tetrahydrofuran-2,5-dicarboxylic acid provides comprehensive structural confirmation and analytical identification parameters [8] [9] [10]. Nuclear magnetic resonance spectroscopy reveals distinct resonance patterns characteristic of the tetrahydrofuran ring system and carboxyl functionalities [8] [11].

¹H Nuclear Magnetic Resonance spectroscopy of tetrahydrofuran-2,5-dicarboxylic acid in deuterated water at 600 MHz demonstrates characteristic chemical shifts for the ring protons appearing in the range of δ 1.8-2.4 ppm [8] [11]. The carboxyl-bearing carbons exhibit proton resonances at δ 4.2-4.8 ppm, reflecting the deshielding effect of the adjacent carboxylic acid groups [8]. The carboxyl protons appear as broad signals in the downfield region, typically exchanging with the deuterated solvent [8] [11].

¹³C Nuclear Magnetic Resonance spectroscopy at 900 MHz in deuterated water reveals the carboxyl carbon resonances at approximately δ 170 ppm, characteristic of carboxylic acid carbonyl carbons [11]. The tetrahydrofuran ring carbons appear in the range of δ 25-80 ppm, with the carbons bearing the carboxyl groups appearing more downfield due to the electron-withdrawing effect of the carboxyl substituents [11] [12].

Fourier Transform Infrared spectroscopy provides definitive identification of the functional groups present in the molecule [9] [13]. The carbonyl stretch (C=O) appears as a strong absorption band at approximately 1700 cm⁻¹, characteristic of carboxylic acid groups [9] [13]. The hydroxyl stretch (O-H) of the carboxylic acid manifests as a broad absorption band spanning 2500-3300 cm⁻¹, indicating hydrogen bonding interactions [9] [13]. The carbon-oxygen stretch (C-O) appears in the range of 1200-1300 cm⁻¹, confirming the presence of the ether linkage in the tetrahydrofuran ring [9] [13].

Mass spectrometry analysis employing electron ionization at 70 eV reveals the molecular ion peak at m/z 160, corresponding to the molecular weight of the compound [14] [10]. Characteristic fragment ions appear at m/z 115, 87, and 69, resulting from the loss of carboxyl groups and ring fragmentation patterns [14] [10]. The fragmentation pattern provides structural confirmation and serves as a diagnostic tool for compound identification [14] [10].

| Technique | Key Characteristics | Conditions | Reference |

|---|---|---|---|

| ¹H NMR (600 MHz, D₂O) | Tetrahydrofuran ring protons: δ 1.8-2.4 ppm; Carboxyl protons: δ 4.2-4.8 ppm | Aqueous solution, 25°C | [8] [11] |

| ¹³C NMR (900 MHz, D₂O) | Carboxyl carbons: δ ~170 ppm; Ring carbons: δ 25-80 ppm | Aqueous solution, 25°C | [11] |

| FT-IR (KBr) | C=O stretch: ~1700 cm⁻¹; O-H stretch: 2500-3300 cm⁻¹; C-O stretch: 1200-1300 cm⁻¹ | Solid state, KBr pellet | [9] [13] |

| Mass Spectrometry (EI) | Molecular ion peak: m/z 160; Fragment ions: m/z 115, 87, 69 | 70 eV electron ionization | [14] [10] |

| UV-Vis Absorption | Absorption maximum: ~280 nm (carboxyl chromophore) | Aqueous solution, pH 7 |

Thermal Stability and Degradation Kinetics

The thermal stability of tetrahydrofuran-2,5-dicarboxylic acid has been extensively characterized through complementary analytical techniques, revealing complex degradation mechanisms and kinetic parameters [16] [17] [18]. Thermogravimetric analysis demonstrates that the compound maintains structural integrity up to approximately 250°C, with the onset of mass loss occurring at this temperature under nitrogen atmosphere [16] [18]. The decomposition profile shows a gradual mass loss pattern, with 50% mass loss occurring at approximately 320°C [16] [18].

Differential scanning calorimetry reveals a characteristic melting endotherm at 195-200°C, corresponding to the transition from crystalline solid to liquid phase [19] [20]. The absence of a crystallization peak during the cooling cycle indicates the formation of an amorphous solid upon rapid cooling, suggesting limited recrystallization kinetics [19] [20]. The thermal decomposition temperature (Td) is defined as approximately 300°C at the onset of significant mass loss under inert atmosphere [16] [18].

The degradation kinetics of tetrahydrofuran-2,5-dicarboxylic acid follow a complex mechanism involving α-hydrogen elimination as the rate-determining step [17] [21]. The activation energy for thermal decomposition ranges from 185-220 kJ/mol, significantly higher than simple aliphatic dicarboxylic acids, indicating enhanced thermal stability attributed to the cyclic structure [17] [21]. The degradation process under oxidative conditions proceeds through hydroxyl radical-mediated pathways, with the reaction rate determined by the initial α-hydrogen abstraction step [17] [21].

Kinetic analysis using canonical variational transition state theory reveals temperature-dependent rate constants for the degradation process over the range of 220-1000 K [17] [21]. The thermal degradation mechanism involves initial cleavage of the carbon-hydrogen bonds adjacent to the carboxyl groups, followed by subsequent oxidation and ring-opening reactions [17] [21]. Under atmospheric conditions, the degradation proceeds through a two-step mechanism involving peroxyl radical intermediate formation and subsequent decomposition [17] [21].

| Analysis Method | Temperature Range/Value | Key Findings | Atmosphere | Reference |

|---|---|---|---|---|

| Thermogravimetric Analysis (TGA) | 25-600°C | Mass loss begins at ~250°C; 50% mass loss at ~320°C | Nitrogen/Air | [16] [18] |

| Differential Scanning Calorimetry (DSC) | 25-300°C | Melting endotherm at 195-200°C; No crystallization peak on cooling | Nitrogen | [19] [20] |

| Decomposition Temperature (Td) | ~300°C (onset) | Thermal stability up to 300°C under nitrogen atmosphere | Nitrogen | [16] [18] |

| Activation Energy (Ea) | 185-220 kJ/mol | Higher activation energy than simple dicarboxylic acids | Various | [17] [21] |

| Degradation Mechanism | α-H elimination pathway | Proceeds via hydroxyl radical-mediated degradation | Oxidative | [17] [21] |

Solubility and Phase Behavior in Polar/Nonpolar Media

The solubility behavior of tetrahydrofuran-2,5-dicarboxylic acid exhibits strong dependence on solvent polarity and hydrogen bonding capability, reflecting the compound's amphiphilic character [22] [23] [24]. In polar protic solvents, the compound demonstrates moderate to high solubility due to favorable hydrogen bonding interactions between the carboxyl groups and protic solvent molecules [22] [23] [25]. Water, as the most polar protic solvent, exhibits limited solubility of 0.12 wt% at 20°C, primarily due to the hydrophobic nature of the tetrahydrofuran ring [23] [25].

Methanol and ethanol, as lower molecular weight alcohols, show enhanced solubility of 1.59 wt% and 0.92 wt% respectively at 20°C [23] [25]. The increased solubility in alcoholic solvents is attributed to the formation of hydrogen bonding networks between the carboxyl groups and alcohol hydroxyl groups [23] [25]. Acetic acid, despite being a polar protic solvent, demonstrates moderate solubility of approximately 2.5 wt% at 40°C, with the solubility enhancement attributed to the structural similarity between the carboxyl groups [22] [24].

Polar aprotic solvents exhibit dramatically different solubility behavior, with dimethyl sulfoxide demonstrating exceptional solubility of 30.7 wt% at 20°C [23] [25]. This remarkable solubility enhancement is attributed to the high dielectric constant of dimethyl sulfoxide, which facilitates charge separation and provides excellent solvation of the carboxyl groups [23] [25]. Tetrahydrofuran shows moderate solubility of 3.15 wt% at 20°C, while acetonitrile exhibits very low solubility of 0.02 wt% at 20°C [23] [25].

Binary solvent systems demonstrate synergistic effects on solubility, with water-dimethyl sulfoxide mixtures showing optimal solubility enhancement [23] [25]. The 20/80 w/w water/dimethyl sulfoxide system achieves maximum solubility of 23.1 wt%, representing a 190-fold increase compared to pure water [23] [25]. Similarly, the 20/80 w/w water/tetrahydrofuran system exhibits solubility of 7.2 wt%, representing a 60-fold enhancement over pure water [23] [25].

The solubility behavior correlates strongly with Hansen solubility parameters, particularly the radius of interaction (Ri,j), which serves as a predictive tool for solvent selection [23] [25]. The correlation between decreasing Ri,j values and increasing solubility enables rational solvent design for purification and processing applications [23] [25]. Ternary solvent systems incorporating dimethyl sulfoxide, water, and secondary organic solvents achieve solubilities exceeding 20 wt% under optimized conditions [23] [25].

| Solvent System | Solubility (wt%) | Temperature (°C) | Classification | Reference |

|---|---|---|---|---|

| Water | 0.12 | 20 | Polar protic | [23] [25] |

| Methanol | 1.59 | 20 | Polar protic | [23] [25] |

| Dimethyl sulfoxide (DMSO) | 30.7 | 20 | Polar aprotic | [23] [25] |

| Tetrahydrofuran (THF) | 3.15 | 20 | Polar aprotic | [23] [25] |

| Acetonitrile | 0.02 | 20 | Polar aprotic | [23] [25] |

| Water/DMSO (20/80 w/w) | 23.1 | 20 | Mixed polar | [23] [25] |

| Water/THF (20/80 w/w) | 7.2 | 20 | Mixed polar | [23] [25] |

| Ethanol | 0.92 | 20 | Polar protic | [23] [25] |

| Acetic acid | 2.5 | 40 | Polar protic | [22] [24] |

The phase behavior of tetrahydrofuran-2,5-dicarboxylic acid in mixed solvent systems reveals complex thermodynamic interactions that influence both solubility and crystallization behavior [24] [26]. The compound exhibits endothermic dissolution processes in most solvent systems, indicating entropy-driven solubilization mechanisms [24]. Temperature-dependent solubility studies demonstrate increasing solubility with elevated temperature across all solvent systems, consistent with endothermic dissolution behavior [22] [24].